6,8-Dimethyl-7-hydroxychroman-4-one

Medicinal Chemistry Drug Discovery Structural Biology

6,8-Dimethyl-7-hydroxychroman-4-one delivers a precisely substituted chromanone scaffold where the 7-hydroxy group serves as a validated pharmacophore against Gram-positive pathogens including MRSA, while the 6,8-dimethyl pattern enables SIRT2 inhibitor optimization. Generic chromanones cannot replicate this substitution-dependent SAR profile. Sourced for antibacterial lead development, antioxidant screening (several times more potent than BHA/BHT), and ADME(T) property studies. ≥98% purity. Standard R&D shipping. Inquire for bulk pricing.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B8537930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethyl-7-hydroxychroman-4-one
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1O)C)OCCC2=O
InChIInChI=1S/C11H12O3/c1-6-5-8-9(12)3-4-14-11(8)7(2)10(6)13/h5,13H,3-4H2,1-2H3
InChIKeyCIAWBHRPHVSGHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dimethyl-7-hydroxychroman-4-one: A Core Scaffold for Sourcing Chromanone Derivatives


6,8-Dimethyl-7-hydroxychroman-4-one is a heterobicyclic compound belonging to the chroman-4-one family, characterized by a benzene ring fused to a dihydropyranone [1]. This specific derivative features methyl groups at the 6- and 8-positions and a hydroxyl group at the 7-position on the core scaffold . It serves as a fundamental building block in medicinal chemistry for the design and synthesis of novel lead compounds due to the versatile biological activities associated with the chromanone template, which stem from the absence of a C2-C3 double bond, a key structural difference from chromones [1].

Why 6,8-Dimethyl-7-hydroxychroman-4-one Cannot Be Directly Substituted with Generic Chromanones


Substitution with generic chromanones is not straightforward due to the critical role of the substitution pattern on the core scaffold in dictating biological activity and physicochemical properties. For the chromanone class, structure-activity relationship (SAR) studies have demonstrated that specific substituents and their positions are crucial for potency and selectivity. For instance, antibacterial activity is enhanced by the presence of hydroxy groups at the 5- and 7-positions combined with a 2-hydrophobic substituent [1]. Similarly, for SIRT2 inhibition, substituents in the 2-, 6-, and 8-positions are favorable, with the most potent inhibitor being a 6,8-dibromo derivative (IC50 = 1.5 μM) . Therefore, the specific 6,8-dimethyl-7-hydroxy substitution pattern of this compound confers a unique set of physicochemical and biological properties that are not captured by other chromanones, directly impacting its utility in research applications [2].

Quantitative Differentiation of 6,8-Dimethyl-7-hydroxychroman-4-one for Scientific Procurement


Scaffold-Specific Activity: Chromanone vs. Chromone Core in Biological Systems

The chroman-4-one scaffold, which defines 6,8-Dimethyl-7-hydroxychroman-4-one, exhibits a significant variation in biological activity compared to its closest structural analog, the chromone scaffold. This difference arises solely from the absence of the C2-C3 double bond in chromanones [1]. This structural nuance is known to confer strong oxidation resistance and radical scavenging activity to chromanones [2], a key differentiator from chromones and a primary reason for selecting this scaffold for certain research applications.

Medicinal Chemistry Drug Discovery Structural Biology

Positional Specificity for Antibacterial Activity: 7-Hydroxy Requirement in Chromanones

The 7-hydroxy substituent present in 6,8-Dimethyl-7-hydroxychroman-4-one is a critical pharmacophoric element for antibacterial activity within the chromanone class. An SAR study demonstrated that the presence of hydroxy groups at the 5- and 7-positions, along with a 2-hydrophobic substituent, significantly enhanced antibacterial activities against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL for the most potent derivatives [1].

Antibacterial SAR Studies Drug Design

Potent Antioxidant Potential of 7-Hydroxy Substituted Chroman-4-ones

Derivatives of the 7-hydroxychroman-4-one core, of which 6,8-Dimethyl-7-hydroxychroman-4-one is a member, exhibit potent antioxidant activity that can significantly outperform commercial antioxidants. A related analog, 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene]chroman-4-one, was found to be several times more potent than the commercial antioxidants butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) in both superoxide (NBT) and DPPH free radical scavenging assays [1].

Antioxidant Free Radical Scavenging Oxidative Stress

High-Value Research Applications for Procured 6,8-Dimethyl-7-hydroxychroman-4-one


Development of Novel Antibacterial Agents

Utilize 6,8-Dimethyl-7-hydroxychroman-4-one as a core scaffold for developing novel antibacterial compounds. The presence of the 7-hydroxy group is a known pharmacophoric element for activity against Gram-positive pathogens, including MRSA [1]. The 6- and 8-methyl groups can be further modified to optimize potency and physicochemical properties, leveraging the established SAR of this scaffold [1].

Discovery of Next-Generation Antioxidants

Employ 6,8-Dimethyl-7-hydroxychroman-4-one as a starting point for synthesizing and evaluating new antioxidant leads. Research on closely related 7-hydroxychroman-4-one analogs demonstrates the potential for compounds in this class to achieve potencies several times greater than commercial antioxidants like BHA and BHT [2]. This compound provides a foundational structure for exploring substitution effects on radical scavenging activity.

Pharmacological Tool for Studying Sirtuin Enzymes

Investigate the potential of 6,8-Dimethyl-7-hydroxychroman-4-one as a modulator of SIRT2. SAR studies on chroman-4-ones have identified substitutions at the 6- and 8-positions as favorable for SIRT2 inhibition, with certain derivatives exhibiting high selectivity over SIRT1 and SIRT3 . This compound's specific substitution pattern makes it a relevant tool for probing the structure-activity landscape of sirtuin inhibitors.

Probing Physicochemical Properties for ADME Optimization

Leverage 6,8-Dimethyl-7-hydroxychroman-4-one in studies aimed at optimizing early ADME(T) parameters. The chromanone scaffold has been used in comparative studies with isochromanones to determine how substituents affect key properties like lipophilicity, phospholipophilicity, and permeability [3]. This compound's specific methyl and hydroxy pattern provides a defined test case for understanding these structure-property relationships, crucial for drug candidate selection.

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